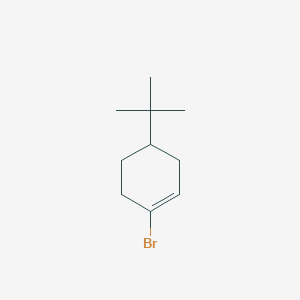

1-ブロモ-4-tert-ブチルシクロヘキセン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

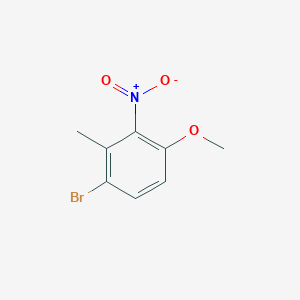

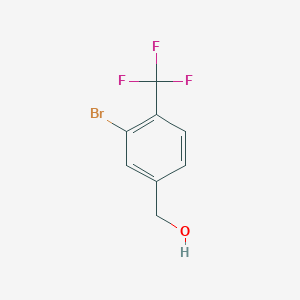

1-Bromo-4-tert-butylcyclohex-1-ene is a compound that is part of a family of brominated cyclohexene derivatives. These compounds are of interest due to their potential as building blocks in organic synthesis, particularly in the synthesis of cyclohexane rings and other complex organic molecules. The presence of the bromine atom and the tert-butyl group on the cyclohexene ring can influence the reactivity and the stereochemical outcomes of reactions involving this compound.

Synthesis Analysis

The synthesis of related cyclohexene derivatives often involves key reactions such as intramolecular nucleophilic acyl substitution and ring expansion reactions. For example, optically active derivatives have been synthesized from readily available starting materials using Ti(II)-mediated reactions and FeCl3-mediated ring expansions . Additionally, the synthesis of conformationally stable silacyclohexane derivatives, which share structural similarities with 1-Bromo-4-tert-butylcyclohex-1-ene, has been achieved and studied for their stereochemistry during halodesilylation .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Bromo-4-tert-butylcyclohex-1-ene has been determined using techniques such as X-ray diffraction. For instance, the structure of a conformationally stable silacyclohexane derivative was elucidated, providing insights into the stereochemistry of the compound . Vibrational spectroscopic and computational studies have also been conducted on related brominated compounds to investigate their optimized molecular structures and vibrational frequencies .

Chemical Reactions Analysis

The reactivity of cyclohexene derivatives with various substituents has been explored in several studies. For example, optically active cyclohexenone derivatives have been shown to react with cyanocuprates with high diastereoselectivity, leading to trans-addition products . Cyclohexa-1,4-dienes with tert-butyl groups have been used in transfer hydro-tert-butylation reactions catalyzed by boron Lewis acids . Moreover, bromocyclohex-1-enecarboxylic acids have been cyclized with arylhydrazines in the presence of carbon monoxide and a palladium catalyst to yield hydroisoindoline diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-4-tert-butylcyclohex-1-ene can be inferred from studies on similar compounds. For instance, the electrochemical hydrogenation of methyl 4-tert-butylcyclohex-1-enecarboxylate has been investigated, revealing insights into the stereochemistry and mechanism of the reaction . The crystal structures of bromocamphorenic acids, which are structurally related to 1-Bromo-4-tert-butylcyclohex-1-ene, have been determined, showing unique isomorphous series among isomeric carboxylic acids . These studies contribute to our understanding of the physical and chemical behavior of brominated cyclohexene derivatives.

科学的研究の応用

作用機序

The mechanism of action of 1-Bromo-4-tert-butylcyclohex-1-ene involves various chemical reactions. For instance, Maeda, Abe, and Kojima (1987) demonstrated the bromofluorination of double bonds using N-bromoimides and tetra-N-butylammonium fluoride, offering a method to obtain vicinal bromofluorides from cyclohexene derivatives.

特性

IUPAC Name |

1-bromo-4-tert-butylcyclohexene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17Br/c1-10(2,3)8-4-6-9(11)7-5-8/h6,8H,4-5,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWFCRMSUIJAOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(=CC1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466904 |

Source

|

| Record name | 1-Bromo-4-tert-butylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23525-05-5 |

Source

|

| Record name | 1-Bromo-4-tert-butylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,4'-Bipyridine]-5-carbonitrile](/img/structure/B1339014.png)